molecular formula C34H28O6S2Sn B14351071 Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane CAS No. 92538-97-1

Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane

Cat. No.: B14351071
CAS No.: 92538-97-1
M. Wt: 715.4 g/mol
InChI Key: HQCNWLNIQGMXKZ-UHFFFAOYSA-L
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Description

Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is an organotin compound characterized by the presence of two 2-methylphenyl groups and two naphthalene-1-sulfonyl groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane typically involves the reaction of 2-methylphenylstannane with naphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the tin center to lower oxidation states.

    Substitution: The naphthalene-1-sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methylphenyl)stannane: Lacks the naphthalene-1-sulfonyl groups, leading to different reactivity and applications.

    Bis[(naphthalene-1-sulfonyl)oxy]stannane: Lacks the 2-methylphenyl groups, resulting in different chemical properties.

Uniqueness

Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is unique due to the combination of 2-methylphenyl and naphthalene-1-sulfonyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

92538-97-1

Molecular Formula

C34H28O6S2Sn

Molecular Weight

715.4 g/mol

IUPAC Name

[bis(2-methylphenyl)-naphthalen-1-ylsulfonyloxystannyl] naphthalene-1-sulfonate

InChI

InChI=1S/2C10H8O3S.2C7H7.Sn/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;2*1-7-5-3-2-4-6-7;/h2*1-7H,(H,11,12,13);2*2-5H,1H3;/q;;;;+2/p-2

InChI Key

HQCNWLNIQGMXKZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(OS(=O)(=O)C3=CC=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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